![molecular formula C4H8ClN3 B3019830 1-Ethyltriazole;hydrochloride CAS No. 2445793-31-5](/img/structure/B3019830.png)
1-Ethyltriazole;hydrochloride
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Description
The compound "1-Ethyltriazole;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various triazole derivatives, which are compounds containing the triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. Triazoles are known for their various biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through different methods. For instance, 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized by condensation reactions involving acid chlorides and 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole, which in turn was prepared from 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile using sodium azide and ammonium chloride . Other methods include the reaction of aromatic nitriles with hydrazine to form 3,5-disubstituted 4-amino-1,2,4-triazoles , and a one-flask strategy for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazonoyl chlorides via 1,3-dipolar cycloaddition .
Molecular Structure Analysis
The molecular structures of triazole derivatives are confirmed using various spectroscopic methods such as IR, PMR, 1H-NMR, 13C-NMR, and MS . X-ray crystallography is also employed to determine the precise molecular geometry of certain compounds . For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was characterized and its crystal structure was determined, providing insights into its three-dimensional arrangement and stabilization by hydrogen bonding .
Chemical Reactions Analysis
Triazole derivatives participate in a variety of chemical reactions. They can exhibit reactivity typical of aromatic heterocycles, such as nucleophilic substitution and cycloaddition reactions. For instance, ethyl 1-aminotetrazole-5-carboxylate was used to synthesize various heterocyclic compounds through reactions with hydrazine hydrate, carbon disulfide, and chloroacetone . Additionally, the reaction of 5-amino-1,2,4-triazoles with ethyl 2-cyano-3-ethoxyacrylate led to the formation of triazolo[1,5-a]-pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their biological activity and potential applications. The papers discuss the evaluation of these compounds for their antibacterial, antifungal, anticonvulsant, cytotoxic, and antiviral activities . For example, some synthesized triazole derivatives showed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans .
Mechanism of Action
Target of Action
1-Ethyltriazole;hydrochloride, as a member of the triazole family, is known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazoles in general are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties allow them to interact effectively with their targets, leading to various biological activities.
Biochemical Pathways
Triazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that they may interact with a wide range of biochemical pathways.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .
Result of Action
Triazoles are known to show versatile biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
1-ethyltriazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-2-7-4-3-5-6-7;/h3-4H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDFLCSTPOKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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